molecular formula C12H17NO3 B2603399 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 179060-34-5

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No.: B2603399
CAS No.: 179060-34-5
M. Wt: 223.272
InChI Key: AEIQKXMKADMJOP-UHFFFAOYSA-N
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Description

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of furo[3,2-c]pyridine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. This allows it to participate in various biochemical pathways and reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its furo[3,2-c]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biological Activity

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a synthetic compound with the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of 223.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antitubulin agents and other therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective activation under acidic conditions, making it a versatile intermediate in drug synthesis. Upon deprotection, the compound can engage in biochemical pathways that influence enzyme activity and cellular processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. These values indicate potent activity and selectivity towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Bruton's Tyrosine Kinase (BTK) : Some derivatives have demonstrated inhibitory activity against BTK, which is implicated in B-cell malignancies and autoimmune diseases. This suggests a broader therapeutic potential beyond oncology .

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to this compound:

Compound Target IC50 (μM) Activity
This compoundCancer Cell Lines (HeLa)1.1 - 4.7Potent antiproliferative
Derivative ABTK<20Inhibitory
Derivative BTubulin Polymerization<25Strong inhibition

Study on Antitubulin Agents

A study focused on synthesizing new antitubulin agents based on the tetrahydrofuro[3,2-c]pyridine structure demonstrated promising results. The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization and showed strong binding affinity at the colchicine site of tubulin .

Selective Cytotoxicity

Another significant finding was the selective cytotoxicity of certain derivatives towards cancer cells while sparing normal cells. For example:

  • Apoptosis Induction : Compounds were shown to induce apoptosis in cancer cell lines with IC50 values indicating effective cell death mechanisms without affecting normal PBMC viability .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQKXMKADMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 15.023 g (70.438 mmol) of 5-benzyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in 100 ml of methanol, 2 ml of acetic acid was added, followed by hydrogenation over 5 g of 10% palladium-carbon (50% hydrated) at room temperature at atmospheric pressure for 8 hours. The mixture was filtered using Celite to remove the catalyst; the Celite was washed with methanol 3 times. The combined methanol solution was evaporated under reduced pressure. The resulting residue (crude 4,5,6,7-tetrahydrofuro[3,2-c]pyridine) was dissolved in 100 ml of dichloromethane. To this solution, a solution of 15.4 g (70.4 mmol) of di-tert-butyl dicarbonate in 50 ml of dichloromethane was added dropwise at room temperature, followed by stirring for 0.5 hours. The solvent was distilled off under reduced pressure; the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to yield 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as a mixture with di-tert-butyl dicarbonate.
Quantity
15.023 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Three

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